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Compound of Interest

Compound Name:
1-[5-(Trifluoromethyl)pyridin-2-

yl]piperazine

Cat. No.: B163670 Get Quote

An In-depth Technical Guide to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 132834-

58-3)

Introduction: A Strategic Building Block in Modern
Chemistry
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, identified by CAS Number 132834-58-3, is a

heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical

research.[1][2] Its structure represents a strategic amalgamation of two powerful

pharmacophores: the piperazine ring and the trifluoromethylpyridine moiety. The piperazine

scaffold is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic

properties such as solubility and bioavailability.[1] Simultaneously, the trifluoromethyl group (-

CF3) is a key functional group used to enhance metabolic stability, lipophilicity, and binding

affinity of molecules to their biological targets.[1] This guide provides a comprehensive

technical overview of this versatile intermediate, focusing on its synthesis, properties,

applications, and handling, designed for researchers and drug development professionals.

Physicochemical and Structural Properties
The compound typically appears as a white to pale yellow crystalline solid.[2][3] Its

fundamental properties are critical for its application in synthesis, determining appropriate

solvents, reaction temperatures, and storage conditions.
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Property Value Source(s)

CAS Number 132834-58-3 [4]

Molecular Formula C₁₀H₁₂F₃N₃ [2][4]

Molecular Weight 231.22 g/mol [2][4]

Appearance
White to Slightly Yellow

Crystalline Chunks
[2][3]

Melting Point 43-46 °C [2]

Boiling Point 122 °C @ 2 mmHg [2]

Density (Predicted) 1.253 ± 0.06 g/cm³ [2]

pKa (Predicted) 8.51 ± 0.10 [3]

Storage Temperature
2-8 °C, away from

incompatible materials
[3]

Synthesis and Purification: A Methodological
Approach
The most common and efficient synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine
involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the

electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group, which

activates the 2-position of the pyridine ring for nucleophilic attack by piperazine.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution
Objective: To synthesize 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine from 2-chloro-5-

(trifluoromethyl)pyridine and piperazine.

Causality: An excess of piperazine is used not only as the nucleophile but also as a base to

quench the HCl generated during the reaction, driving the equilibrium towards the product. A

high-boiling polar aprotic solvent like DMSO is chosen to ensure solubility of the reactants and

to facilitate the reaction at an elevated temperature.
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Materials:

2-Chloro-5-(trifluoromethyl)pyridine

Piperazine (anhydrous)

Dimethyl sulfoxide (DMSO)

Ethyl acetate (EtOAc)

Hexanes

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

Reagent Addition: Add anhydrous piperazine (4.0 eq) followed by DMSO to achieve a

reactant concentration of approximately 0.5 M. The large excess of piperazine is crucial for

the reaction's success.

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a

separatory funnel containing water.

Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).

Washing: Combine the organic layers and wash sequentially with saturated aqueous

NaHCO₃ solution (to remove any remaining acidic byproducts and unreacted piperazine

salts), water, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography on

silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-[5-
(trifluoromethyl)pyridin-2-yl]piperazine as a solid.

Synthesis Workflow Diagram
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Reactants:
2-Chloro-5-(trifluoromethyl)pyridine

Piperazine (excess)

Nucleophilic Aromatic Substitution
(SₙAr)

100-120 °C, 12-24h

Solvent:
DMSO

Aqueous Workup
(Water, EtOAc Extraction)

Wash Organic Layer
(NaHCO₃, Brine)

Drying (MgSO₄)
Concentration

Flash Chromatography

Final Product:
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine.

Spectral Analysis and Structural Elucidation
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While a publicly available, fully assigned spectrum is scarce, the structure of 1-[5-
(trifluoromethyl)pyridin-2-yl]piperazine can be unequivocally confirmed using standard

spectroscopic methods. The following table outlines the expected signals based on the

chemical structure and data from analogous compounds.[5][6][7]
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Technique Expected Signals and Interpretation

¹H NMR

Pyridine Protons: Three signals in the aromatic

region (δ 6.5-8.5 ppm). H-3 (doublet, ~6.7 ppm),

H-4 (doublet of doublets, ~7.6 ppm), and H-6

(doublet or narrow multiplet, ~8.3 ppm).

Piperazine Protons: Two distinct signals, likely

broad triplets or multiplets, integrating to 4

protons each. Ar-N-CH₂ (~3.6 ppm) and N-H-

CH₂ (~3.0 ppm). The NH proton will appear as a

broad singlet.

¹³C NMR

Pyridine Carbons: Five signals in the aromatic

region (δ 110-165 ppm). The carbon bearing the

CF₃ group will appear as a quartet due to C-F

coupling. CF₃ Carbon: A distinct quartet around

δ 120-125 ppm with a large ¹JCF coupling

constant. Piperazine Carbons: Two signals in

the aliphatic region (δ 45-55 ppm).

Mass Spec (EI)

Molecular Ion (M⁺): A clear peak at m/z = 231.

Key Fragments: Characteristic fragmentation of

the piperazine ring, leading to major fragments

from the loss of ethyleneimine moieties or

cleavage adjacent to the nitrogen atoms. A

prominent fragment corresponding to the

trifluoromethyl-pyridinyl moiety is also expected.

[8][9]

FT-IR

N-H Stretch: A moderate, sharp peak around

3300 cm⁻¹ (secondary amine). C-H Stretches:

Aromatic (~3050 cm⁻¹) and aliphatic (~2850-

2950 cm⁻¹). C=N & C=C Stretches: Multiple

sharp peaks in the 1450-1600 cm⁻¹ region. C-F

Stretches: Very strong, characteristic

absorptions in the 1100-1350 cm⁻¹ region.

Applications in Research and Development
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The unique structural features of this compound make it a valuable intermediate in two major

industrial research sectors.

Medicinal Chemistry Intermediate
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine serves as a crucial starting material for the

synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central

nervous system.[1] The secondary amine of the piperazine ring provides a reactive handle for

further functionalization, allowing for the introduction of diverse chemical groups to modulate

activity, selectivity, and pharmacokinetic profiles. The trifluoromethylpyridine portion often

serves as a key binding element while enhancing the drug's metabolic stability.[1]

Agrochemical Innovation: Plant Activators
Recent research has highlighted the potential of trifluoromethylpyridine piperazine derivatives

as novel plant activators.[10][11] These compounds can induce a plant's innate immune

system, a phenomenon known as systemic acquired resistance (SAR), to protect against viral

pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3][12]

Mechanism of Action: When applied to plants, these derivatives have been shown to enhance

the activity of key defense-related enzymes.[3][10] This upregulation triggers downstream

defensive pathways, leading to a broad-spectrum antiviral state.
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Caption: Proposed mechanism for plant immune activation by trifluoromethylpyridine piperazine

derivatives.[10]

Safety, Handling, and Storage
As a reactive chemical intermediate, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine requires

careful handling to ensure personnel safety. The compound is classified as corrosive and an

irritant.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields or a face shield, and a laboratory coat. Work should be

conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or

vapors.

Handling: Avoid all personal contact. Do not breathe dust. Prevent dust generation during

transfer. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or

smoke in the work area.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong acids and oxidizing agents. Store at the

recommended temperature of 2-8 °C to ensure long-term stability.

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, clean up spills using

dry methods (e.g., sweeping with a non-sparking tool) to avoid generating dust. Place the

material into a suitable, labeled container for disposal.

Fire: The material is not considered a significant fire risk, but containers may burn. Use

extinguishing media appropriate for the surrounding fire (e.g., dry chemical, CO₂, or alcohol-

resistant foam). Firefighters should wear self-contained breathing apparatus.

Conclusion
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is more than a simple chemical; it is an

enabling tool for innovation. Its well-defined physicochemical properties, straightforward

synthesis, and dual-use potential in both medicine and agriculture underscore its importance.

For researchers in drug discovery and crop protection, a thorough understanding of this

building block's characteristics and handling requirements is the first step toward unlocking its
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full potential in developing next-generation therapeutic agents and sustainable agricultural

solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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